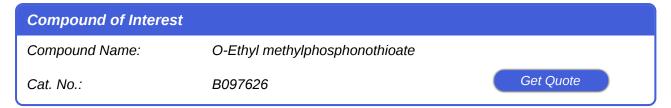




An In-depth Technical Guide on O-Ethyl methylphosphonothioate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Ethyl methylphosphonothioate** (EMPTA), an organophosphate compound of significant interest due to its role as a key precursor in the synthesis of V-series nerve agents and its applications in the development of pesticides and pharmaceuticals. This document outlines its chemical and physical properties, synthesis methodologies, toxicological profile, and analytical procedures, intended for a scientific audience engaged in research and development.

Core Properties and Data

O-Ethyl methylphosphonothioate is a chiral organophosphorus compound with a central phosphorus atom. Its chemical characteristics are summarized in the tables below.

Table 1: General Information



Identifier	Value
IUPAC Name	O-Ethyl hydrogen methylphosphonothioate
CAS Number	18005-40-8[1]
Molecular Formula	C ₃ H ₉ O ₂ PS[1]
Synonyms	EMPTA, Methylphosphonothioic acid O-ethyl ester[2]
InChI Key	XXNRHOAJIUSMOQ-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	140.14 g/mol [1]
Appearance	Yellowish liquid[1]
Boiling Point	73 °C @ 1 mmHg[2]
Density	1.18 g/mL at 25 °C[2]
Refractive Index	n20/D 1.487[2]
Vapor Pressure	0.145 - 0.31 mmHg @ 25°C[2]

Table 3: Spectroscopic Data



Technique	Description
¹ H NMR	Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, and a doublet for the methyl group attached to the phosphorus atom.
¹³ C NMR	Expected signals for the two carbons of the ethoxy group and the methyl carbon attached to the phosphorus.
³¹ P NMR	A single peak is characteristic of the phosphonothioate structure.[1] The chemical shift will be in the region typical for phosphonothioates.
GC-MS	Mass spectrometry coupled with gas chromatography is a standard method for the identification and quantification of EMPTA and its derivatives.

Table 4: Toxicological Information

Hazard Type	Description
Acute Toxicity	Toxic by ingestion, inhalation, and skin absorption.[3]
Corrosivity	Causes skin burns and may cause corrosive injuries to the upper respiratory tract and lungs upon inhalation.[3]
Primary Hazard	Cholinesterase inhibitor.[3]

Synthesis and Reactivity

O-Ethyl methylphosphonothioate is a versatile intermediate. Its synthesis can be achieved through several routes, and its reactivity is centered around the phosphorus and sulfur atoms.



Two primary methods for the synthesis of O-alkyl hydrogen methylphosphonothioates like EMPTA are:

- The reaction of methylphosphonothioic dichloride with an alcohol (in this case, ethanol) in the presence of a base. The base neutralizes the hydrochloric acid formed during the reaction.
- An alternative route involves the reaction of methylphosphonic dichloride with an alcohol and sodium hydrogen sulphide.

The following is a detailed protocol for the synthesis of O,S-diethyl methylphosphonothioate, a structural analog of EMPTA, which proceeds through a closely related intermediate. This multistep synthesis provides a practical example of the chemistry involved.

Step 1: Preparation of Methylphosphonic Dichloride

- To a 50 mL two-neck round-bottom flask equipped with a condenser, calcium chloride guard tube, and magnetic stirrer, add 7.0 g (0.056 mol) of dimethyl methylphosphonate (DMMP).
- Slowly add 20.0 g (0.17 mol) of thionyl chloride dropwise over 30 minutes at room temperature with continuous stirring.
- After the addition is complete, add 0.5 mL of pyridine.
- Reflux the mixture for 4 hours in an oil bath with stirring.
- Remove the excess thionyl chloride by distillation.
- Distill the product, methyl phosphonic dichloride, at 158-161°C.

Step 2: Formation of Sodium Ethyl Methylphosphonothioate This step generates the sodium salt of the title compound.

- React the methyl phosphonic dichloride with ethanol and a sulfur source (e.g., NaSH) in an appropriate solvent. This will yield O-Ethyl methylphosphonothioate.
- Subsequent treatment with a base like sodium hydroxide will yield the sodium salt.



Step 3: Synthesis of O,S-diethyl methylphosphonothioate

- Take 1.2 g (0.0074 mol) of ethyl methyl sodium phosphonothioate in 8.0 mL of toluene in a 25 mL two-neck round-bottom flask.
- Add 2.5 g (0.016 mol) of ethyl iodide dropwise over 10 minutes.
- Reflux the reaction mixture for 4 hours.[4]
- Cool the mixture to room temperature and filter to remove the sodium iodide salt. Wash the salt with dry hexane.
- Remove the solvent from the filtrate by distillation.
- Distill the residue under vacuum to obtain the final product, O,S-diethyl methylphosphonothioate.[4]

O-Ethyl methylphosphonothioate is a direct precursor to the nerve agent VX, S-[2-(diisopropylamino)ethyl] **O-ethyl methylphosphonothioate**. In this synthesis, the deprotonated form of EMPTA acts as a nucleophile, reacting with N,N-diisopropylaminoethanol to form the P-S-C linkage characteristic of V-series agents.

Biological Activity and Mechanism of Action

The primary toxicological concern with **O-Ethyl methylphosphonothioate** and its derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.

Organophosphorus compounds like EMPTA and its derivatives act as irreversible inhibitors of AChE. They achieve this by phosphonylating the serine residue at the active site of the enzyme. This covalent modification renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors leads to a range of symptoms, from muscle twitching to respiratory failure and death. The SP enantiomers of these chiral phosphorus compounds are generally more potent inhibitors of AChE than their RP counterparts.

The activity of AChE and its inhibition can be measured spectrophotometrically using the Ellman's assay.



Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 412 nm.

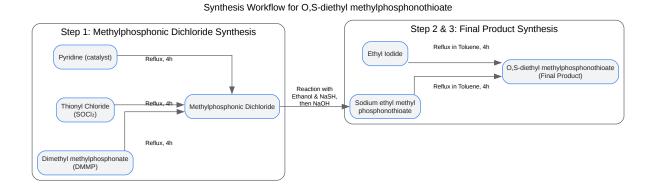
Procedure Outline:

- Prepare a solution of purified AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Incubate a known concentration of the enzyme with the inhibitor (e.g., a derivative of EMPTA) for a specified period.
- Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to the solution.
- Monitor the rate of increase in absorbance at 412 nm using a spectrophotometer. This rate is proportional to the AChE activity.
- Compare the activity of the inhibited enzyme to a control (enzyme without inhibitor) to determine the degree of inhibition.

Visualizations

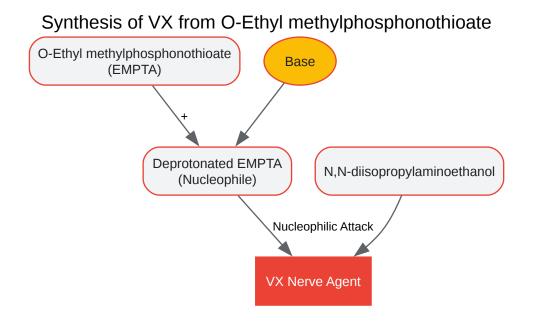
The following diagrams illustrate key processes involving **O-Ethyl methylphosphonothioate** and its derivatives.





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Caption: A simplified workflow for the synthesis of O,S-diethyl methylphosphonothioate.



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Caption: Reaction scheme for the synthesis of VX from EMPTA.



Mechanism of Acetylcholinesterase (AChE) Inhibition Active AChE (with Serine-OH at active site) Organophosphorus Inhibitor (e.g., VX) AChE-OP Complex (Michaelis Complex) Covalent Bonding Phosphonylated AChE (Inactive) Acetylcholine (Neurotransmitter)

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Caption: Inhibition of AChE by an organophosphorus compound.

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